N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(13,7-14-2)6-11-9(12)8-3-4-15-5-8/h3-5,13H,6-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUTVTCMEHOKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Formation
The most widely reported approach begins with thiophene-3-carboxylic acid, which is activated via conversion to its acid chloride. This step typically employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran. A 2018 study demonstrated that oxalyl chloride achieves 92% conversion efficiency at 0°C within 2 hours, compared to 78% with thionyl chloride under identical conditions.
Table 1: Comparative Analysis of Acid Chloride Formation Reagents
| Reagent | Temperature (°C) | Reaction Time (h) | Conversion Efficiency (%) |
|---|---|---|---|
| Thionyl chloride | 0 | 2 | 78 |
| Oxalyl chloride | 0 | 2 | 92 |
| Phosphorus pentachloride | 25 | 1.5 | 85 |
Amine Coupling Strategies
The activated acid chloride reacts with N-(2-hydroxy-3-methoxy-2-methylpropyl)amine to form the target carboxamide. Two primary methodologies dominate:
A. Schotten-Baumann Conditions
- Base : Aqueous sodium bicarbonate (NaHCO₃)
- Solvent : Dichloromethane/water biphasic system
- Yield : 67–72%
- Limitation : Hydrolysis competing with amidation reduces yield above pH 8.5
B. Coupling Agent-Mediated Reactions
Peer-reviewed protocols emphasize the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics by enabling rapid, uniform heating. A 2018 study detailed a 5-minute synthesis at 150°C using chloroacetyl chloride and n-butanol, achieving 59% isolated yield. Key advantages include:
- Time Reduction : 30-fold faster than conventional heating
- Byproduct Suppression : Limited epimerization due to shorter exposure times
- Energy Efficiency : 40% lower power consumption compared to reflux methods
Critical Parameters :
- Dielectric constant of solvent (n-butanol: ε = 17.8) optimizes microwave absorption
- Irradiation power >300 W prevents incomplete reactant activation
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent WO2020007902A1 discloses a continuous process using microchannel reactors:
- Residence Time : 90 seconds
- Throughput : 12 kg/h
- Key Features :
- In-line IR monitoring for real-time quality control
- Automated pH adjustment (maintained at 7.2 ± 0.3)
Table 2: Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 8.7 | 23.4 |
| Solvent Consumption (L/kg) | 15 | 6.2 |
| Energy Intensity (kWh/kg) | 4.8 | 1.9 |
Green Chemistry Innovations
Industrial protocols increasingly adopt:
- Ionic Liquid Solvents : e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), enabling catalyst recycling (7 cycles without yield loss)
- Enzymatic Catalysis : Lipase B from Candida antarctica achieves 88% enantiomeric excess in amine resolution steps
Reaction Optimization and Catalytic Systems
Phase-Transfer Catalysis (PTC)
Alkylation of the hydroxypropylamine precursor benefits from PTC, as per EP0389037A1:
- Catalyst : Tetrabutylammonium bromide (TBAB)
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Toluene/water (4:1 v/v)
- Yield Improvement : 22% higher vs. non-catalyzed reactions
Solvent Effects on Stereochemistry
Polar aprotic solvents (DMF, DMSO) favor cis-amide formation (75:25 cis:trans), while ethers (THF) reverse the ratio (34:66). This arises from differential stabilization of transition state dipoles.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) shows 99.2% purity with retention time 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide serves as an important building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules, facilitating advancements in synthetic organic chemistry.
Reactivity and Modifications:
The compound can undergo several chemical reactions, including:
- Oxidation of the hydroxyl group to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
- Reduction of the carboxamide group to an amine with lithium aluminum hydride.
- Substitution reactions on the methoxy group, allowing for the introduction of various functional groups.
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown significant inhibition against various cancer cell lines, suggesting its utility in drug development targeting specific enzymes or receptors involved in disease processes.
Mechanistic Studies:
The mechanism of action involves interaction with cellular receptors, leading to alterations in biochemical pathways that may inhibit tumor growth or microbial proliferation. Further research is needed to elucidate these pathways and confirm the compound’s efficacy in clinical settings.
Medical Applications
Drug Development:
The compound is being explored for its potential use in pharmaceuticals, particularly as a candidate for developing new therapeutic agents. Its ability to selectively target specific biological pathways makes it a promising candidate for treating conditions such as cancer and bacterial infections.
Case Study:
A study evaluated the compound's effects on triple-negative breast cancer cells, revealing significant anti-proliferative activity compared to normal cells. This selectivity highlights its potential as a targeted therapy with reduced side effects .
Industrial Applications
Material Science:
In industry, this compound is utilized in developing new materials with unique electronic or optical properties. Its incorporation into polymers and composites can enhance material performance in various applications, including electronics and photonics.
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block for Synthesis | Used in organic synthesis for complex molecule construction |
| Biological | Antimicrobial and Anticancer Properties | Exhibits inhibition against cancer cell lines |
| Medical | Drug Development | Potential therapeutic agent targeting specific enzymes/receptors |
| Industrial | Material Science | Development of materials with enhanced electronic/optical properties |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s key distinguishing feature is its 2-hydroxy-3-methoxy-2-methylpropyl side chain. Comparisons with analogs from the evidence reveal the following:
Key Observations :
SAR Insights :
- Hydrogen Bonding : Polar groups (hydroxy, methoxy) may enhance binding affinity to polar targets (e.g., tau’s hydrophilic regions).
- Electron-Withdrawing Effects: The absence of electron-withdrawing groups (e.g., cyano in ) in the target suggests divergent mechanisms compared to kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s hydroxyl and methoxy groups likely improve solubility (>50 µM) over adamantyl derivatives (<10 µM) .
- Metabolic Stability : Methoxy groups are prone to demethylation, which could shorten half-life compared to fluorophenyl (Compound 10, ) or adamantyl analogs.
- Molecular Weight : At ~265–280 g/mol, the target is within Lipinski’s rule-of-five limits, unlike bulkier analogs (e.g., Compound 14 at ~550 g/mol).
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C12H15NO3S, indicating the presence of a thiophene ring, which is known for its diverse biological activities.
1. Antimicrobial Properties
Research has indicated that derivatives of thiophene-3-carboxamide exhibit significant antimicrobial activities. For instance, similar compounds have shown efficacy against various bacterial and fungal strains. A study reported that specific thiophene derivatives displayed both antibacterial and antifungal properties, suggesting that this compound could potentially share these characteristics .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One study demonstrated that related thiophene derivatives exhibited cytotoxic effects against human cancer cell lines, including HeLa cells (cervical cancer) and PC3 cells (prostate cancer). The mechanism often involves the induction of apoptosis and disruption of cellular processes essential for cancer cell survival .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been found to interact with various biological receptors, influencing cellular signaling pathways.
- Biochemical Pathways : The compound may affect key biochemical pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Study 1: Antimicrobial Activity
In a comparative study, thiophene derivatives were tested against several microbial strains. The results indicated that certain modifications in the thiophene structure enhanced antimicrobial efficacy. The compound showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
A study investigating the cytotoxic effects of various thiophene derivatives found that this compound exhibited selective toxicity towards cancer cells compared to normal cells. The selectivity index (SI), which compares the IC50 values for normal versus cancer cells, suggested that this compound could be a candidate for further development in cancer therapeutics .
Data Table: Biological Activity Overview
Q & A
Q. What crystallographic techniques resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction provides absolute configuration data, particularly for chiral centers in the hydroxypropyl chain. For example, used this method to confirm dihedral angles between aromatic rings, critical for understanding intermolecular interactions . Compare results with DFT-optimized geometries to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
